

# Molecular weight and formula of C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>

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## Compound of Interest

Compound Name:	Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
CAS No.:	1359656-01-1
Cat. No.:	B578230

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The C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> Scaffold in Modern Drug Discovery: Isomeric Profiling, Physicochemical Properties, and Synthetic Workflows

## Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the molecular formula C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>. Rather than representing a single chemical entity, this formula defines a highly privileged class of brominated bicyclic nitrogen heterocycles—most notably, derivatives of azaindoles and imidazo[1,2-a]pyridines. These scaffolds are foundational in the design of ATP-competitive kinase inhibitors and targeted oncology therapeutics [1](#). The presence of the bromine atom serves as a critical synthetic handle for palladium-catalyzed cross-coupling, allowing for rapid late-stage diversification of the core pharmacophore. This whitepaper provides an in-depth technical analysis of the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> isomers, detailing their physicochemical properties, target applications, and field-proven experimental protocols.

## Physicochemical & Isotopic Profiling

Before deploying any C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> building block in a high-throughput screening (HTS) or synthesis campaign, rigorous physicochemical profiling is mandatory to ensure structural integrity.

- Molecular Formula: C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>
- Average Molecular Weight: 255.07 g/mol
- Monoisotopic Mass: 253.9691 Da (for Br) and 255.9670 Da (for Br).
- Isotopic Signature: The natural abundance of bromine isotopes (Br: 50.69%, Br: 49.31%) results in a distinct 1:1 doublet in mass spectrometry (MS). This isotopic pattern acts as a self-validating diagnostic tool during reaction monitoring; the disappearance of this doublet confirms the successful consumption of the C-Br bond during cross-coupling.

## Isomeric Diversity and Target Applications

The structural arrangement of the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> mass yields several distinct isomers, each tailored for specific biological targets. The azaindole core acts as a bioisostere for purine, forming critical hydrogen bonds within the kinase hinge region [2](#). Conversely, imidazo[1,2-a]pyridines are extensively utilized in targeting GABA receptors and mycobacterial cytochrome bc<sub>1</sub> complexes [3](#).

Table 1: Key Pharmacological Isomers of C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub>

Chemical Name	CAS Number	Core Scaffold	Primary Therapeutic Application
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate	342613-63-2	Imidazo[1,2-a]pyridine	Anti-tuberculosis (QcrB inhibitors), Anticancer <a href="#">4</a>
3-Bromo-7-azaindole-5-carboxylic acid methyl ester	1190322-65-6	7-Azaindole	ATP-competitive Kinase Inhibitors (e.g., BRAF, JAK) <a href="#">5</a>
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate	1062368-71-1	Pyrazolo[1,5-a]pyridine	CNS Modulators, Anti-inflammatory agents
(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid	59128-15-3	Imidazo[1,2-a]pyridine	GABA-A Receptor Modulators

## Experimental Protocols: Analytical and Synthetic Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental parameter.

Protocol A: LC-MS/MS Characterization of C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> Intermediates Objective: To verify the purity and isotopic integrity of the brominated scaffold prior to library synthesis.

- Step 1: Sample Preparation. Dissolve 1 mg of the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> isomer in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid (FA) in Water. Causality: FA facilitates protonation in positive electrospray ionization (ESI+), enhancing signal intensity for nitrogen-containing heterocycles.
- Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with

0.1% FA) over 5 minutes. Causality: The lipophilic nature of the brominated ester requires a high organic composition for elution, while the sharp gradient ensures a narrow peak width.

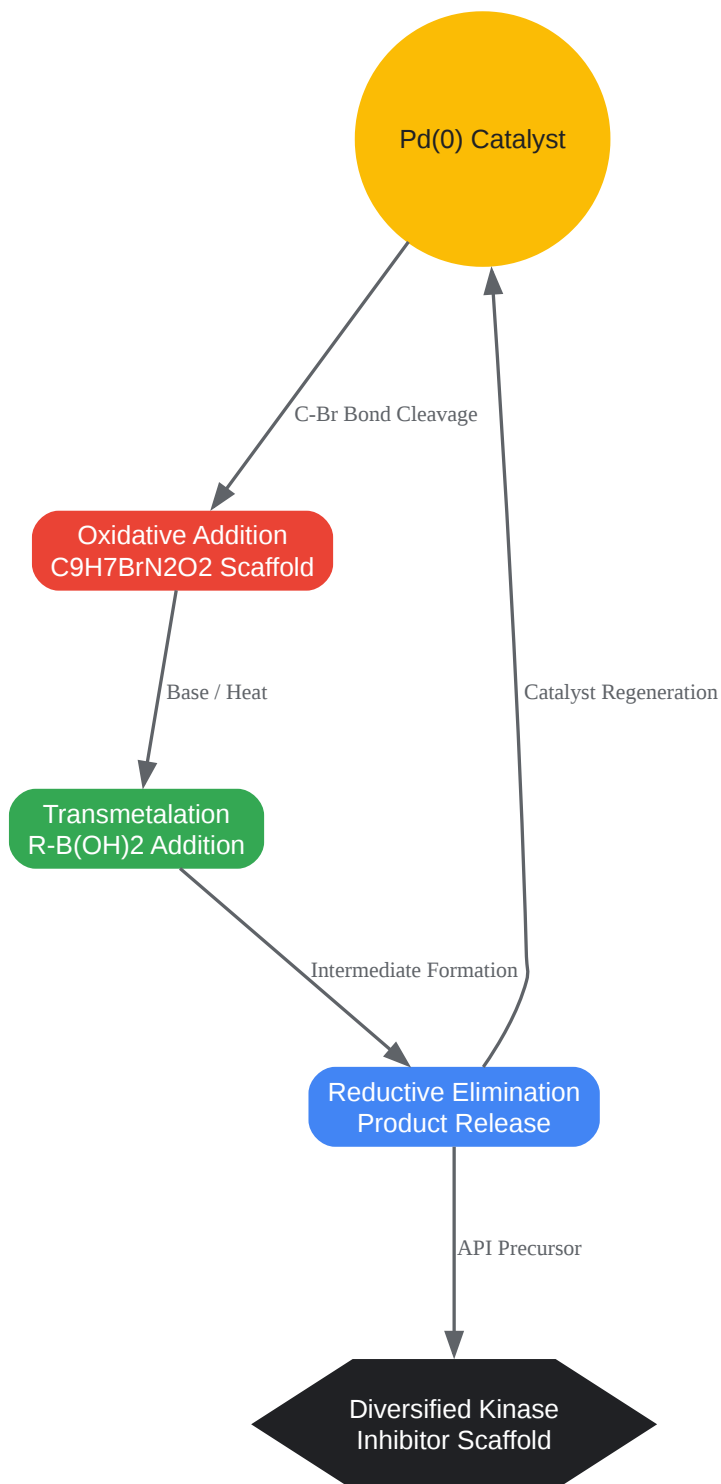
- Step 3: MS Acquisition & Validation. Scan in ESI+ mode from m/z 100 to 500.
  - Self-Validating Checkpoint: Look for the signature [M+H]<sup>+</sup> doublet at m/z 255.0 and 257.0 with a ~1:1 intensity ratio. If the doublet is absent, the bromine atom has been lost (e.g., via unwanted debromination), and the batch must be rejected.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Objective: To functionalize the C-Br bond of the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> scaffold with an aryl boronic acid to generate a diversified kinase inhibitor precursor.

- Step 1: Reagent Assembly. In a microwave-safe vial, combine 1.0 eq of the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> scaffold, 1.2 eq of the desired aryl boronic acid, and 0.05 eq of Pd(dppf)Cl<sub>2</sub>. Causality: Pd(dppf)Cl<sub>2</sub> is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and minimizes steric hindrance.
- Step 2: Base and Solvent Addition. Add 3.0 eq of Potassium Carbonate ( ) dissolved in a 4:1 mixture of 1,4-Dioxane and Water. Causality: is a mild inorganic base that effectively activates the boronic acid into a reactive boronate complex without hydrolyzing the sensitive methyl ester moiety on the scaffold. Water is critical to dissolve the base and facilitate this activation.
- Step 3: Degassing and Reaction. Sparge the mixture with Nitrogen for 5 minutes, seal, and heat at 90°C for 2 hours. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) state.
- Step 4: Reaction Monitoring. Sample 5 μL of the mixture and analyze via Protocol A. Self-Validating Checkpoint: The reaction is deemed complete when the m/z 255/257 doublet is completely replaced by the mass of the new cross-coupled product.

## Mechanistic Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura catalytic cycle utilizing the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> scaffold.



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Catalytic cycle of Suzuki-Miyaura cross-coupling on the C<sub>9</sub>H<sub>7</sub>BrN<sub>2</sub>O<sub>2</sub> scaffold.

## References

- The Azaindole Framework in the Design of Kinase Inhibitors | NIH | [1](#)
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega | [3](#)
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI | [5](#)
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors | J-Stage | [2](#)
- CAS 342613-63-2 | methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate | Synblock | [4](#)

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## Sources

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